molecular formula C18H21ClN4O3S2 B2682524 5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 879944-86-2

5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2682524
CAS No.: 879944-86-2
M. Wt: 440.96
InChI Key: HOABQTBDOCOPBP-UHFFFAOYSA-N
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Description

5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the 5-position of the pyrimidine ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base like triethylamine.

    Piperidine Substitution: The piperidine moiety is introduced through nucleophilic substitution reactions, often using 4-methylpiperidine and suitable leaving groups.

    Final Coupling: The final step involves coupling the sulfonylated phenyl group with the pyrimidine core, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Bases: Triethylamine, sodium hydroxide.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.

    Amines: From reduction of nitro groups.

    Substituted Pyrimidines: From nucleophilic substitution of the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonyl and piperidine groups suggests possible interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide would depend on its specific application. In a biological context, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The sulfonyl group could interact with amino acid residues in the active site of enzymes, while the piperidine moiety might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the sulfonyl and piperidine groups, potentially reducing its biological activity.

    N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the chlorine atom, which might affect its reactivity and binding properties.

    5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-pyrimidine-4-carboxamide: Lacks the methylsulfanyl group, which could alter its chemical reactivity and biological interactions.

Uniqueness

The unique combination of functional groups in 5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide provides a distinct profile of chemical reactivity and potential biological activity. The presence of both sulfonyl and piperidine groups, along with the chlorine and methylsulfanyl functionalities, allows for a wide range of chemical transformations and interactions with biological targets.

This compound’s versatility makes it a valuable candidate for further research and development in various scientific and industrial fields.

Properties

IUPAC Name

5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S2/c1-12-7-9-23(10-8-12)28(25,26)14-5-3-13(4-6-14)21-17(24)16-15(19)11-20-18(22-16)27-2/h3-6,11-12H,7-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOABQTBDOCOPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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